molecular formula C11H11ClO3 B12068613 5-Chloro-2-cyclobutoxybenzoic acid

5-Chloro-2-cyclobutoxybenzoic acid

Cat. No.: B12068613
M. Wt: 226.65 g/mol
InChI Key: WLFGVDSSWMEFRP-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclobutoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom at the 5-position and a cyclobutoxy group at the 2-position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclobutoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid.

    Chlorination: The hydroxyl group at the 5-position is replaced with a chlorine atom using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclobutylation: The hydroxyl group at the 2-position is then substituted with a cyclobutoxy group. This can be achieved through a nucleophilic substitution reaction using cyclobutyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclobutoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophiles.

    Oxidation Reactions: The cyclobutoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The benzoic acid ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of cyclobutanone or cyclobutyl carboxylic acid.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

5-Chloro-2-cyclobutoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclobutoxybenzoic acid involves its interaction with specific molecular targets. The chlorine atom and cyclobutoxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxybenzoic acid
  • 5-Chloro-2-ethoxybenzoic acid
  • 5-Chloro-2-propoxybenzoic acid

Comparison

5-Chloro-2-cyclobutoxybenzoic acid is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

5-chloro-2-cyclobutyloxybenzoic acid

InChI

InChI=1S/C11H11ClO3/c12-7-4-5-10(9(6-7)11(13)14)15-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14)

InChI Key

WLFGVDSSWMEFRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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